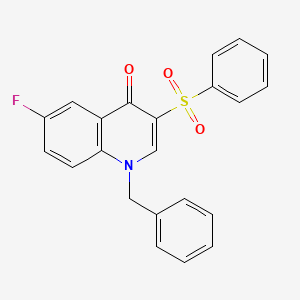

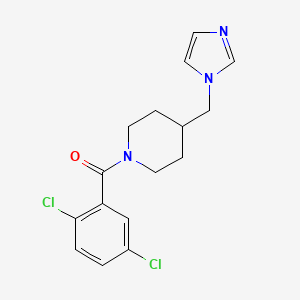

![molecular formula C11H20ClN3O B2453057 2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1779133-34-4](/img/structure/B2453057.png)

2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a spirocyclic lactam that contains a triazaspirodecane core structure. In

Scientific Research Applications

Antimicrobial Activities

- Spiro[4.5]dec-2-enes derivatives, including variants of 1,3,8-triazaspiro[4.5]decan-4-one, exhibit significant antimicrobial activity against several strains of microbes (Dalloul et al., 2017).

Ultrasound-assisted Synthesis

- Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using an ultrasound-assisted method, providing environmental friendliness, energy efficiency, and greater selectivity (Velupula et al., 2021).

Anti-Leukemic Activity

- Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one show interesting cytotoxic potential against several human leukemia cell lines (Guillon et al., 2020).

Dopamine D2 Receptor Radioligand

- Compounds like 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrate high affinity for dopamine D2 receptors, potentially serving as radioligands for SPECT imaging (Waterhouse et al., 1998).

Opioid Receptor Modulation

- N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been evaluated for biological activity at opioid receptors, showing enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Pan-Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase

- Spirohydantoins, a class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, represent highly efficacious inhibitors of hypoxia-inducible factor prolyl hydroxylase, useful for the treatment of anemia (Váchal et al., 2012).

Antipsychotic Agent Potential

- Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives exhibit profiles suggestive of antipsychotic efficacy, with a reduced propensity for neurological side effects (Wise et al., 1985).

properties

IUPAC Name |

3-methyl-2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-8(2)9-13-11(10(15)14(9)3)4-6-12-7-5-11;/h8,12H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIQSARICFKYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2(CCNCC2)C(=O)N1C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)

![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)

![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)

![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)

![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)

![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)

![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)

![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2452996.png)